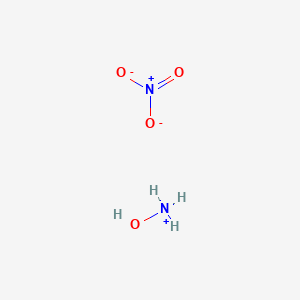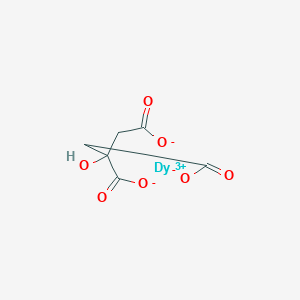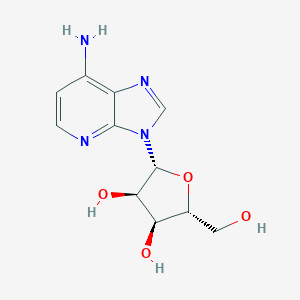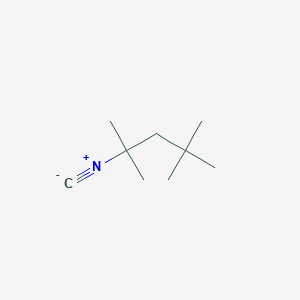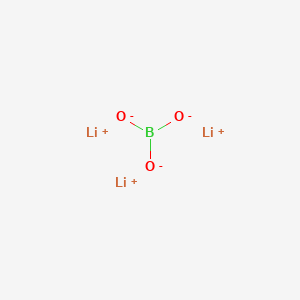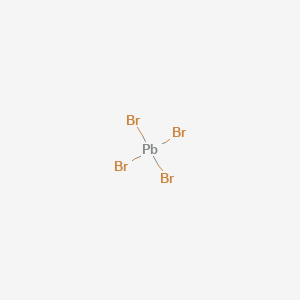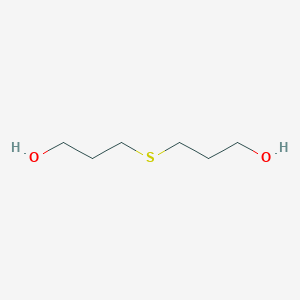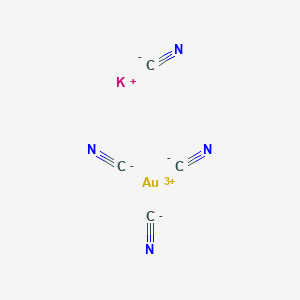
Potassium tetrakis(cyano-C)aurate
Overview
Description
Preparation Methods
Potassium tetrakis(cyano-C)aurate can be synthesized through several methods. One common synthetic route involves the reaction of gold(III) chloride with potassium cyanide in an aqueous solution. The reaction proceeds as follows:
[ \text{AuCl}_3 + 4 \text{KCN} \rightarrow \text{KAu(CN)}_4 + 3 \text{KCl} ]
This reaction typically requires controlled conditions, including a specific pH range and temperature, to ensure the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Potassium tetrakis(cyano-C)aurate undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, where it can be reduced to elemental gold or oxidized to higher oxidation states.
Substitution Reactions: The cyanide ligands in this compound can be substituted with other ligands under appropriate conditions. Common reagents for these reactions include halides and other nucleophiles.
Complex Formation: This compound can form complexes with other metal ions, leading to the formation of mixed-metal complexes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield elemental gold, while substitution reactions can produce a variety of gold-containing complexes .
Scientific Research Applications
Potassium tetrakis(cyano-C)aurate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which potassium tetrakis(cyano-C)aurate exerts its effects is primarily through its ability to form stable complexes with other molecules. The cyanide ligands coordinate with the gold center, creating a stable structure that can interact with various targets. In biological systems, this compound can bind to proteins and other biomolecules, facilitating their visualization and study .
Comparison with Similar Compounds
Potassium tetrakis(cyano-C)aurate can be compared with other gold cyanide complexes, such as:
Potassium dicyanoaurate (KAu(CN)₂): This compound has two cyanide ligands instead of four, resulting in different chemical properties and applications.
Sodium tetrakis(cyano-C)aurate (NaAu(CN)₄): Similar to this compound but with sodium as the counterion, which can affect its solubility and reactivity.
Gold(III) chloride (AuCl₃): A common gold compound used in various chemical reactions, but it lacks the stability and specific applications of this compound.
This compound is unique due to its stability and versatility in forming complexes, making it valuable in both scientific research and industrial applications .
Properties
IUPAC Name |
potassium;gold(3+);tetracyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.Au.K/c4*1-2;;/q4*-1;+3;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTDAKURTMLAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4AuKN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22806-79-7 (Parent) | |
| Record name | Aurate(1-), tetrakis(cyano-kappaC)-, potassium (1:1), (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70931554 | |
| Record name | Gold(3+) potassium cyanide (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14263-59-3 | |
| Record name | Aurate(1-), tetrakis(cyano-κC)-, potassium (1:1), (SP-4-1)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14263-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aurate(1-), tetrakis(cyano-kappaC)-, potassium (1:1), (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurate(1-), tetrakis(cyano-.kappa.C)-, potassium (1:1), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold(3+) potassium cyanide (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium tetrakis(cyano-C)aurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)



